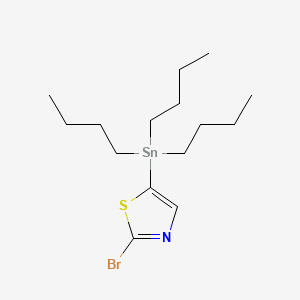
2-Bromo-5-(tributylstannyl)thiazole
Overview
Description
2-Bromo-5-(tributylstannyl)thiazole is a chemical compound with the molecular formula C15H28BrNSSn and a molecular weight of 453.07 g/mol . It is a pale-yellow to yellow-brown liquid at room temperature . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and material science.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives are often used in medicinal chemistry due to their wide range of biological activities .
Mode of Action
It’s known that this compound can be used as a reagent for arylation of thiazole by stille cross-coupling . This suggests that it may interact with its targets through a similar mechanism, potentially modifying their function.
Pharmacokinetics
It’s known that the compound is a pale-yellow to yellow-brown liquid at room temperature , which may influence its bioavailability and distribution.
Result of Action
Given its use in stille cross-coupling reactions , it may play a role in the synthesis of various biologically active compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(tributylstannyl)thiazole. For instance, its physical form as a liquid at room temperature suggests that temperature could impact its stability and efficacy. Additionally, safety information indicates that it should be stored at room temperature , suggesting that extreme temperatures might affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(tributylstannyl)thiazole typically involves the reaction of 2-bromo-5-iodothiazole with tributyltin hydride in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Stille coupling reactions, where the tributyltin group is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Stille coupling reactions to facilitate the substitution of the tributyltin group.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, can be used for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. In Stille coupling reactions, the primary products are aryl or vinyl thiazoles .
Scientific Research Applications
2-Bromo-5-(tributylstannyl)thiazole has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Research: The compound can be used to study the interactions of thiazole derivatives with biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Tributylstannylthiazole: Similar in structure but lacks the bromine atom at the 2-position.
2-Bromo-5-tributylstannylpyridine: Contains a pyridine ring instead of a thiazole ring.
2-Bromo-5-tributylstannylthiophene: Contains a thiophene ring instead of a thiazole ring.
Uniqueness
2-Bromo-5-(tributylstannyl)thiazole is unique due to the presence of both a bromine atom and a tributyltin group on the thiazole ring. This combination allows for versatile reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)-tributylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKZFBRKEMXQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BrNSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




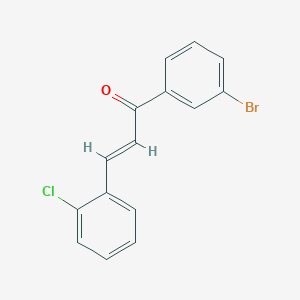


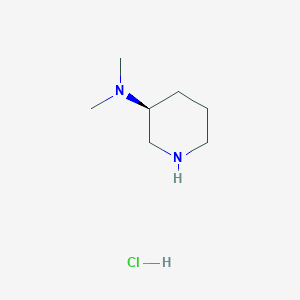
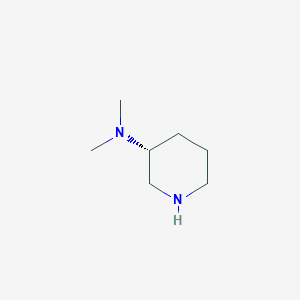

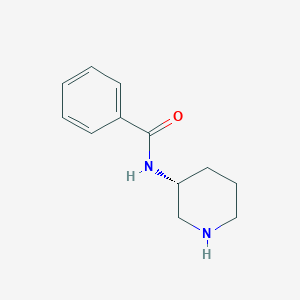
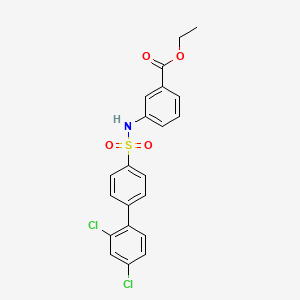
![N-[(piperidin-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B3079208.png)
![Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)](/img/structure/B3079217.png)
![3-[(Phenylcarbonyl)amino]hexanedioic acid](/img/structure/B3079226.png)

